(4-nitrophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate
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Overview
Description
(4-nitrophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate typically involves the condensation of 2-oxo-1H-quinoline-4-carboxylic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium hydroxide (NaOH), water
Substitution: Sodium methoxide (NaOMe), methanol
Major Products
Oxidation: (4-aminophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate
Reduction: 2-oxo-1H-quinoline-4-carboxylic acid
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry
In chemistry, (4-nitrophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Quinoline derivatives have been shown to inhibit the growth of certain bacteria and cancer cells, making them promising candidates for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable compound for developing new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (4-aminophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate
- 2-oxo-1H-quinoline-4-carboxylic acid
- 4-hydroxy-2-quinolones
Uniqueness
(4-nitrophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate is unique due to its combination of a quinoline core with a nitrophenyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits set it apart from other similar compounds .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-16-9-14(13-3-1-2-4-15(13)18-16)17(21)24-10-11-5-7-12(8-6-11)19(22)23/h1-9H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVBGTQHQPUABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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